4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Overview
Description
4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is a spirocyclic compound characterized by its unique structural framework. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research and application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic structure . The reaction conditions often include the use of catalysts such as l-proline to enhance regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as optical materials and catalysts
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the spirocyclic core provides structural stability and rigidity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,5-dioxaspiro[5.5]undecane-2,4-dione: Similar spirocyclic structure but lacks the nitrophenyl group.
2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones: Contain different heteroatoms in the spirocyclic core.
Uniqueness
4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-17(2)15(20)18(9-4-3-5-10-18)14(24-16(17)21)12-7-6-8-13(11-12)19(22)23/h6-8,11,14H,3-5,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLNELYLLBRQLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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